molecular formula C22H15N3OS B12619942 N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide CAS No. 919362-56-4

N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide

Cat. No.: B12619942
CAS No.: 919362-56-4
M. Wt: 369.4 g/mol
InChI Key: KMHKREXKLQIXTI-UHFFFAOYSA-N
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Description

N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features an indazole moiety, a naphthalene ring, and a thiophene carboxamide group. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and other therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities make it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound may also interfere with cellular signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1H-Indazol-5-yl)-2-naphthalenyl]acetamide
  • N-[5-(1H-Indazol-5-yl)-2-naphthalenyl]benzamide
  • N-[5-(1H-Indazol-5-yl)-2-naphthalenyl]thiophene-2-carboxamide

Uniqueness

N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide stands out due to its unique combination of the indazole, naphthalene, and thiophene moieties. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

919362-56-4

Molecular Formula

C22H15N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

N-[6-(1H-indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C22H15N3OS/c26-22(21-2-1-9-27-21)24-19-7-5-15-10-14(3-4-17(15)12-19)16-6-8-20-18(11-16)13-23-25-20/h1-13H,(H,23,25)(H,24,26)

InChI Key

KMHKREXKLQIXTI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)C=C(C=C3)C4=CC5=C(C=C4)NN=C5

Origin of Product

United States

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